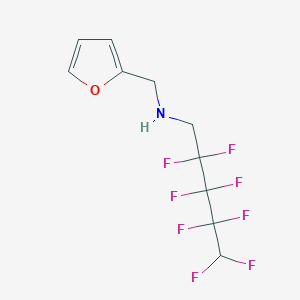
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furylmethyl compounds are a class of organic compounds that contain a furyl group (a furan ring) attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the specific synthesis process for “N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine” is not available, furylmethyl compounds are generally synthesized through reactions involving furan and a suitable methylating agent .Molecular Structure Analysis
The molecular structure of furylmethyl compounds typically includes a five-membered furan ring attached to a methyl group . The specific structure of “this compound” would also include an amine group and multiple fluorine atoms, but the exact arrangement is not available.Chemical Reactions Analysis
Furylmethyl compounds can participate in a variety of chemical reactions, including those involving their furan ring or their methyl group . The specific reactions that “this compound” can undergo are not known without more information.Physical and Chemical Properties Analysis
The physical and chemical properties of furylmethyl compounds depend on their specific structure. Factors such as the presence and position of functional groups, the degree of substitution, and the specific environment can all influence these properties.Scientific Research Applications
Synthesis and Characterization
- A study by Verma and Singh (2015) detailed the synthesis of ferrocene functionalized transition metal dithiocarbamate complexes involving similar compounds. These complexes were characterized and analyzed for their antimicrobial and electrochemical properties, indicating potential applications in material science and as antimicrobial agents (Verma & Singh, 2015).
Antimicrobial Activity
- The antimicrobial activity of certain compounds, including those with structural similarities to the chemical , has been researched. For instance, some compounds have shown better antibacterial activity against S. aureus than Ciprofloxacin and antifungal activity comparable to Flucanazole against C. albicans, suggesting potential use in developing new antimicrobial agents (Verma & Singh, 2015).
Material Science Applications
- In material science, compounds with similar structures have been synthesized and characterized for their unique properties. The synthesis of new N-Benzyl-or N-(2-Furylmethyl)cinnamamides by Barajas et al. (2008) promoted by boric acid illustrates the potential of these compounds in creating new materials with specific characteristics (Barajas et al., 2008).
Agricultural Applications
- Flors et al. (2003) explored the resistance-inducing activity of novel amides of adipic acid, including 5-(2-furfurylmethylcarbamoil) ethyl pentanoate, on pepper plants against the pathogen Alternaria solani. This study highlights the potential of such compounds in agriculture, particularly in enhancing plant resistance to pathogens (Flors et al., 2003).
Mechanism of Action
The mechanism of action of furylmethyl compounds can vary widely depending on their specific structure and the biological system they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine”.
Safety and Hazards
Future Directions
Research into furylmethyl compounds and similar structures is ongoing, with potential applications in areas such as pharmaceuticals, materials science, and organic synthesis . The specific future directions for research into “N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine” would depend on its unique properties and potential applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F8NO/c11-7(12)9(15,16)10(17,18)8(13,14)5-19-4-6-2-1-3-20-6/h1-3,7,19H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSDNHWJNXBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F8NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2941458.png)
![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)
![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)
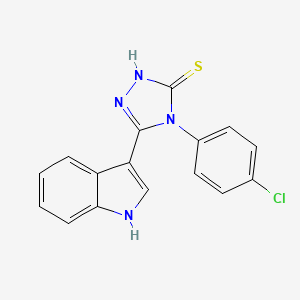
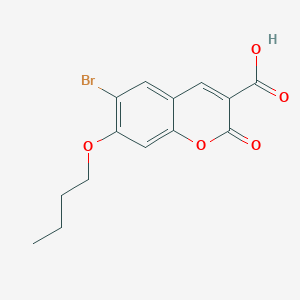
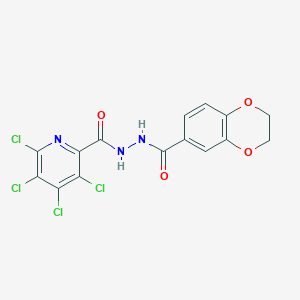
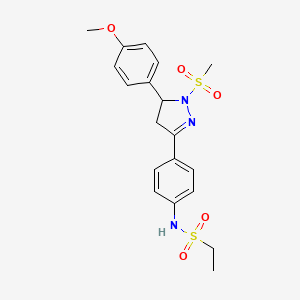
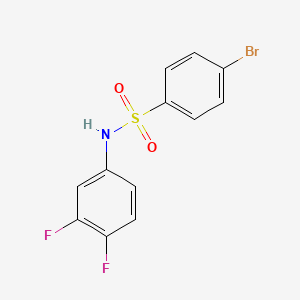
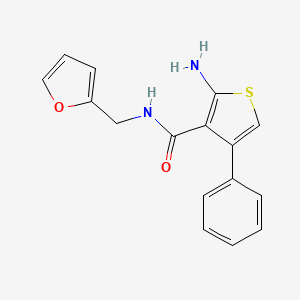
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)
